molecular formula C16H17NO2 B2514069 N-(4-ethylphenyl)-2-methoxybenzamide CAS No. 418777-17-0

N-(4-ethylphenyl)-2-methoxybenzamide

Cat. No.: B2514069
CAS No.: 418777-17-0
M. Wt: 255.317
InChI Key: WLRSWQTWFMCYRS-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the phenyl ring and a methoxy group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-methoxybenzamide typically involves the reaction of 4-ethylphenylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-(4-ethylphenyl)-2-hydroxybenzamide.

    Reduction: Formation of N-(4-ethylphenyl)-2-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-methoxybenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-ethylphenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(4-ethylphenyl)-2-methoxybenzamide is unique due to the specific combination of the ethyl and methoxy groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-12-8-10-13(11-9-12)17-16(18)14-6-4-5-7-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRSWQTWFMCYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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